3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 797809-11-1
VCID: VC6712458
InChI: InChI=1S/C11H7ClF3N3O2/c12-7-8(10(19)20)17-18-6(11(13,14)15)3-5(4-1-2-4)16-9(7)18/h3-4H,1-2H2,(H,19,20)
SMILES: C1CC1C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl
Molecular Formula: C11H7ClF3N3O2
Molecular Weight: 305.64

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS No.: 797809-11-1

Cat. No.: VC6712458

Molecular Formula: C11H7ClF3N3O2

Molecular Weight: 305.64

* For research use only. Not for human or veterinary use.

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 797809-11-1

Specification

CAS No. 797809-11-1
Molecular Formula C11H7ClF3N3O2
Molecular Weight 305.64
IUPAC Name 3-chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C11H7ClF3N3O2/c12-7-8(10(19)20)17-18-6(11(13,14)15)3-5(4-1-2-4)16-9(7)18/h3-4H,1-2H2,(H,19,20)
Standard InChI Key JTRFPJMVOIOIEG-UHFFFAOYSA-N
SMILES C1CC1C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Identity

3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is defined by the molecular formula C₁₁H₇ClF₃N₃O₂ and a molecular weight of 305.64 g/mol. Its IUPAC name systematically describes the bicyclic core, substituents, and carboxylic acid moiety, while its SMILES notation (C1CC1C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl) provides a linear representation of its atomic connectivity .

Table 1: Key Identifiers of the Compound

PropertyValue
CAS No.797809-11-1
Molecular FormulaC₁₁H₇ClF₃N₃O₂
Molecular Weight305.64 g/mol
IUPAC Name3-chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
InChIKeyJTRFPJMVOIOIEG-UHFFFAOYSA-N
PubChem CID1153123

Structural Features

The compound’s pyrazolo[1,5-a]pyrimidine framework consists of a pyrazole ring fused to a pyrimidine ring, with substituents at positions 3 (chloro), 5 (cyclopropyl), and 7 (trifluoromethyl). The carboxylic acid group at position 2 enhances polarity, influencing solubility and binding interactions .

Synthesis and Reaction Pathways

Synthetic Strategy

Synthesis typically involves multi-step organic reactions, including cyclocondensation, halogenation, and functional group interconversion. A proposed route begins with the formation of the pyrazolo[1,5-a]pyrimidine core, followed by cyclopropanation via [2π+2σ] cycloaddition and subsequent trifluoromethylation using reagents like Umemoto’s reagent.

Reaction Conditions

Key steps require anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis or oxidation. Temperatures range from 0°C (for sensitive intermediates) to 120°C (for cyclization). Catalysts such as palladium complexes may facilitate cross-coupling reactions .

Table 2: Representative Synthetic Steps

StepReaction TypeConditionsKey Reagents
1CyclocondensationDMF, 80°C, 12hEthyl cyanoacetate, hydrazine
2CyclopropanationCH₂Cl₂, –10°C, 2hCyclopropylboronic acid
3TrifluoromethylationDMF, CuI, 100°C, 6hCF₃I
4ChlorinationPOCl₃, reflux, 4h
5HydrolysisNaOH, H₂O/EtOH, 60°C, 3h

Analytical Characterization

Post-synthetic analysis employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) to confirm structure and purity. The chloro and trifluoromethyl groups produce distinct signals in ¹H NMR (δ 4.2–4.5 ppm for cyclopropyl) and ¹⁹F NMR (δ –60 to –65 ppm for CF₃) .

Physicochemical Properties

Calculated Properties

The compound exhibits a LogP value of 2.98, indicating moderate lipophilicity, while its polar surface area (PSA) of 67.49 Ų suggests limited membrane permeability. These properties align with its potential as a protein-binding agent rather than a CNS-targeting drug .

Table 3: Physicochemical Data

PropertyValue
LogP2.98
PSA67.49 Ų
Melting PointNot reported
SolubilityNot available

Stability and Reactivity

The trifluoromethyl group enhances metabolic stability, while the carboxylic acid may render the compound prone to pH-dependent solubility. No decomposition data is available, but analogous pyrazolopyrimidines show stability under ambient storage .

Applications in Medicinal Chemistry

Biological Targets

Pyrazolo[1,5-a]pyrimidines are known inhibitors of kinases (e.g., JAK2, CDK) and phosphodiesterases. The chloro and trifluoromethyl groups in this compound may enhance binding affinity to hydrophobic enzyme pockets, though specific targets remain unvalidated .

Structure-Activity Relationships (SAR)

  • Cyclopropyl Group: Increases steric bulk, potentially improving selectivity.

  • Trifluoromethyl Group: Enhances electron-withdrawing effects and metabolic resistance.

  • Carboxylic Acid: Facilitates hydrogen bonding with target proteins.

AspectRecommendation
Personal ProtectionGloves, goggles, lab coat
VentilationFume hood
StorageAmbient, dry
DisposalIncineration

Regulatory Status

Designated "For R&D Use Only", it is excluded from TSCA inventory but compliant under 40 CFR 720.36 for research exemptions. International trade falls under HS code 2933990090, attracting a 6.5% MFN tariff .

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